

Application Notes: The Role of Isododecanol in Cosmetic and Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Isododecanol	
Cat. No.:	B1623501	Get Quote

Introduction

Isododecanol, also known as isodecyl alcohol or isolauryl alcohol, is a branched-chain fatty alcohol with the chemical formula C12H26O.[1][2] Unlike its linear counterpart, n-dodecanol (lauryl alcohol), the branching in **isododecanol**'s structure significantly influences its physical and chemical properties, making it a liquid at room temperature with a distinct sensory profile. [1] This unique combination of properties makes **isododecanol** a versatile and valuable ingredient in both the cosmetic and pharmaceutical industries, where it primarily functions as an emollient, solvent, and viscosity modifier.

Role in Cosmetic Formulations

In cosmetic science, the sensory experience of a product is as crucial as its efficacy. **Isododecanol** is utilized to enhance the aesthetics and performance of a wide range of products.

- Emollient: Fatty alcohols are known for their emollient properties, helping to soften and smooth the skin by forming a protective layer that reduces moisture loss.[3][4][5]
 Isododecanol provides these moisturizing benefits while offering a lightweight, non-greasy skin feel, which is highly desirable in modern cosmetic formulations.
- Solvent: Isododecanol acts as an effective solvent, capable of dissolving other ingredients, including active compounds, fragrances, and pigments.[3][5] This ensures a homogenous distribution of ingredients throughout the product for stable and consistent performance.



- Viscosity and Texture Modifier: It contributes to the desired texture and spreadability of creams, lotions, and foundations.[3] As a co-emulsifier or stabilizer, it can influence the viscosity of emulsions, ensuring the product has the right consistency for application.
- Applications: **Isododecanol** is found in a variety of personal care products, including skin creams, lotions, body butters, foundations, hair conditioners, and color cosmetics.

Role in Pharmaceutical Formulations

In pharmaceuticals, particularly in topical drug delivery, the vehicle or base of a formulation is critical for both stability and therapeutic effectiveness.

- Topical Excipient: **Isododecanol** serves as an excipient in topical formulations such as creams, ointments, and gels.[6] Its primary role is to create a stable, aesthetically pleasing, and easy-to-apply vehicle for the Active Pharmaceutical Ingredient (API).
- Solubilizer for APIs: Many APIs have poor solubility, which can limit their efficacy in topical applications. **Isododecanol** can act as a solubilizer, enhancing the concentration of the dissolved API in the formulation. This is a crucial first step for the drug to be available for skin penetration.[6]
- Influence on Drug Delivery: The delivery of drugs through the skin is a complex process, with the stratum corneum acting as the main barrier.[7][8][9] The components of the formulation vehicle play a significant role in this process. While not classified as a primary penetration enhancer, the solvent properties of **isododecanol** and its interactions with the lipid matrix of the skin can influence the partitioning and diffusion of the API into the skin.

Data Presentation

Table 1: Physicochemical Properties of Isododecanol



Property	Value	Reference
Molecular Formula	C12H26O	[1][2]
Molecular Weight	186.33 g/mol	[1][2]
IUPAC Name	10-methylundecan-1-ol	[2]
CAS Number	25428-98-2 / 20194-45-0	[2]
Appearance	Colorless Liquid	[1]
Boiling Point	~250.85 °C (estimate)	[1]
Melting Point	Remains liquid at room temperature	[1]
XLogP3	5.4	[2]

Table 2: Typical Sensory Profile of **Isododecanol** in a Formulation

Sensory Attribute	Description
Appearance	Contributes to a smooth, homogenous product texture.
Initial Feel	Provides a lubricious, silky feel upon first contact.
Spreadability	Spreads easily across the skin without dragging.
Absorbency	Moderate to fast absorption, leaving a non-tacky feel.
After-feel	Leaves the skin feeling soft, smooth, and conditioned with minimal residue.
Greasiness/Oiliness	Low, often described as a "dry" or "powdery" emollient.

Experimental Protocols



Protocol 1: Evaluation of Emollient Efficacy (Skin Hydration and TEWL)

Objective: To quantify the moisturizing effect and impact on skin barrier function of a cream containing **isododecanol**.

Materials:

- Test formulation (e.g., O/W cream with 5% isododecanol).
- Placebo formulation (same base without isododecanol).
- Corneometer® for skin hydration measurement.
- Tewameter® for Transepidermal Water Loss (TEWL) measurement.
- Volunteer panel (n≥10) with dry to normal skin, having given informed consent.

Methodology:

- Acclimatization: Panelists acclimatize for 20-30 minutes in a temperature and humiditycontrolled room (e.g., 21°C, 50% RH).
- Site Demarcation: Two test sites of 2x2 cm are marked on the volar forearm of each panelist.
- Baseline Measurement (T0): Baseline skin hydration (Corneometer®) and TEWL (Tewameter®) are measured at both sites. Three readings are taken per site and averaged.
- Product Application: A standardized amount (e.g., 2 mg/cm²) of the test formulation is applied to one site and the placebo to the other. The application site is randomized.
- Post-Application Measurements: Measurements are repeated at predefined time points, such as 1 hour (T1), 2 hours (T2), and 4 hours (T4) after application.
- Data Analysis: The percentage change in hydration and TEWL from baseline is calculated for each time point. Statistical analysis (e.g., paired t-test) is performed to compare the effects of the **isododecanol** formulation against the placebo.

Protocol 2: Descriptive Sensory Panel Analysis of a Cream Formulation

Methodological & Application





Objective: To characterize and quantify the sensory attributes of a cream formulated with **isododecanol**. This protocol is adapted from ASTM E1490-11 standards.[10][11]

Materials:

- Test formulation (with **isododecanol**).
- Control/Benchmark formulation(s).
- Trained sensory panel (8-12 panelists).
- Standardized application tools (e.g., spatulas).
- Evaluation forms or software with defined sensory attributes and scales (e.g., 15-point scale).

Methodology:

- Panelist Training: Panelists are trained to identify and rate the intensity of specific sensory attributes. This involves using reference standards for terms like "greasiness," "slipperiness," and "absorbency."
- Sample Preparation: Samples are coded with random three-digit numbers and presented in a monadic, sequential order to avoid bias. A standardized amount (e.g., 0.1 g) is provided for evaluation.
- Evaluation Procedure: Panelists follow a strict, timed procedure for evaluation:
 - Appearance Analysis (0-15 sec): Evaluate visual attributes like gloss, smoothness, and integrity of shape.
 - Pick-up (15-30 sec): Evaluate tactile properties on the fingertip, such as firmness and stickiness.
 - Rub-out (30-75 sec): Apply the product to a designated area on the forearm or back of the hand. Evaluate attributes like spreadability, absorbency, and slipperiness during application.



- After-feel (75-120 sec): Evaluate the feel of the skin after the product has been rubbed in, assessing for stickiness, greasiness, oiliness, and soft finish.[10]
- Data Collection: Panelists rate the intensity of each attribute on the provided scale.
- Data Analysis: The data is compiled and statistically analyzed (e.g., using ANOVA and Principal Component Analysis - PCA) to generate a sensory profile (spider web plot) for the formulation and identify significant differences between samples.[12]

Protocol 3: Accelerated Stability Testing of an O/W Emulsion

Objective: To assess the physical stability of an oil-in-water (O/W) emulsion containing **isododecanol** under accelerated conditions to predict its shelf-life.

Materials:

- Test emulsion samples packaged in their intended final container and in an inert glass container.
- Temperature-controlled ovens/incubators (e.g., set to 40°C and 45°C).
- Freezer (e.g., -10°C).
- Viscometer, pH meter.
- Centrifuge (optional).

Methodology:

- Initial Analysis (T0): The initial characteristics of the emulsion are recorded:
 - Macroscopic: Appearance, color, odor, phase separation.
 - Physicochemical: pH, viscosity.
- Storage Conditions: Samples are placed under various stress conditions:
 - Elevated Temperature: 40°C for 3 months.[13] This is a common accelerated test where 3 months at 40°C can represent approximately 2 years of shelf life at room temperature.



- Freeze-Thaw Cycles: Samples undergo 3-5 cycles of being frozen at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.[14] This assesses stability during transport and storage in fluctuating climates.
- Time-Point Evaluations: Samples are evaluated at set intervals (e.g., 2 weeks, 1 month, 2 months, 3 months for the 40°C test; after each cycle for the freeze-thaw test).
- Parameters for Evaluation: At each time point, the samples are checked for any changes in:
 - Physical Appearance: Creaming, sedimentation, coalescence, color change, odor change.
 [15]
 - Physicochemical Properties: Significant shifts in pH or viscosity.[15]
- Centrifuge Test (Optional): To quickly assess emulsion stability, a sample can be heated to 50°C and centrifuged at 3000 RPM for 30 minutes.[14] The sample is then inspected for any signs of separation (creaming).[14]
- Conclusion: The formulation is considered stable if it remains within the predefined specifications for all parameters throughout the testing period.

Visualizations

Caption: Logical relationship of **Isododecanol**'s structure to its functions.

Caption: Experimental workflow for emollient efficacy testing.

Caption: Workflow for descriptive sensory panel analysis.

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